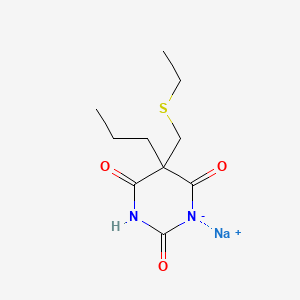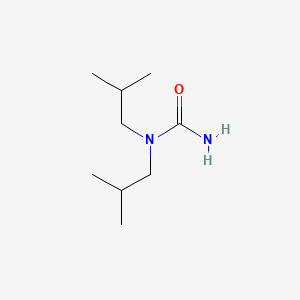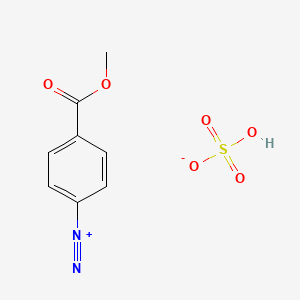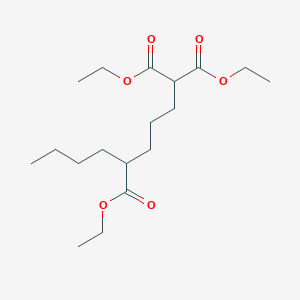![molecular formula C14H11N5O2 B14438838 N-[(Z)-[1H-benzimidazol-2-yl(nitro)methylidene]amino]aniline](/img/structure/B14438838.png)
N-[(Z)-[1H-benzimidazol-2-yl(nitro)methylidene]amino]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Z)-[1H-benzimidazol-2-yl(nitro)methylidene]amino]aniline is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-[1H-benzimidazol-2-yl(nitro)methylidene]amino]aniline typically involves the condensation of o-phenylenediamine with nitrobenzaldehyde under specific conditions. One common method involves the oxidative condensation of p-nitrobenzaldehyde and 1,2-phenylenediamine in dimethylformamide (DMF) and nitrobenzene, followed by the reduction of the nitro group using sodium borohydride (NaBH4) in methanol (CH3OH) in the presence of copper chloride (CuCl) .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs microwave-assisted synthesis. For instance, heating a mixture of p-aminobenzoic acid and polyphosphoric acid (PPA) in a microwave oven can yield high purity products in a short time .
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-[1H-benzimidazol-2-yl(nitro)methylidene]amino]aniline undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Zinc dust, hydrazinium monoformate.
Reduction: Sodium borohydride (NaBH4), methanol (CH3OH), copper chloride (CuCl).
Major Products Formed
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
N-[(Z)-[1H-benzimidazol-2-yl(nitro)methylidene]amino]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits potent antibacterial and antifungal activities against various pathogens such as E.
Medicine: Investigated for its potential anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(Z)-[1H-benzimidazol-2-yl(nitro)methylidene]amino]aniline involves its interaction with various molecular targets and pathways. Benzimidazole derivatives are known to inhibit enzymes and interfere with the synthesis of nucleic acids, proteins, and cell membranes . This compound’s nitro group can undergo reduction to form reactive intermediates that can damage cellular components, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
Substituted Benzimidazoles: Compounds like 4-(1H-benzimidazol-2-yl)aniline and its derivatives.
Benzimidazole Opioids: Compounds such as bezitramide and etonitazene.
Uniqueness
N-[(Z)-[1H-benzimidazol-2-yl(nitro)methylidene]amino]aniline is unique due to its specific nitro and amino functional groups, which confer distinct chemical reactivity and biological activity compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C14H11N5O2 |
|---|---|
Molecular Weight |
281.27 g/mol |
IUPAC Name |
N-[(Z)-[1H-benzimidazol-2-yl(nitro)methylidene]amino]aniline |
InChI |
InChI=1S/C14H11N5O2/c20-19(21)14(18-17-10-6-2-1-3-7-10)13-15-11-8-4-5-9-12(11)16-13/h1-9,17H,(H,15,16)/b18-14- |
InChI Key |
NLCUWHTWPIYTDR-JXAWBTAJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C(/C2=NC3=CC=CC=C3N2)\[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C2=NC3=CC=CC=C3N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(Dimethylamino)phenyl]phosphonic dichloride](/img/structure/B14438771.png)


![9H-Fluorene, 9-[bis(4-methylphenyl)methylene]-](/img/structure/B14438793.png)
![Dimethyl[(chloroacetyl)amino]propanedioate](/img/structure/B14438799.png)


![2-chloro-N-[N,N'-di(propan-2-yl)carbamimidoyl]benzamide](/img/structure/B14438813.png)





